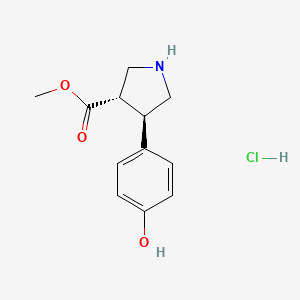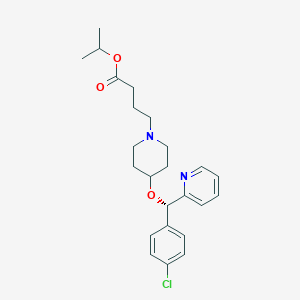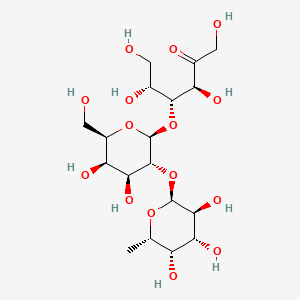
3,4-Dihydroxybenzaldehyde-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybenzaldehyde-d3: is an isotope-labeled compound of 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde. It is a derivative where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer or marker due to its stable isotope labeling. The molecular formula of this compound is C7H6O3, and it has a molecular weight of 138.12 g/mol .
準備方法
Synthetic Routes and Reaction Conditions:
From Catechol-d4 and N-Methylformanilide: One common method involves the reaction of Catechol-d4 with N-Methylformanilide.
Condensation Reaction: Another method involves the condensation of catechol and glyoxalic acid under alkaline conditions, followed by oxidation and decarboxylation to yield 3,4-Dihydroxybenzaldehyde.
Industrial Production Methods: The industrial production of 3,4-Dihydroxybenzaldehyde-d3 often involves large-scale synthesis using the above methods, with careful control of reaction conditions to maximize yield and purity. The process may include additional steps for purification and decolorization to obtain a high-quality product .
化学反応の分析
Types of Reactions:
Oxidation: 3,4-Dihydroxybenzaldehyde-d3 can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
Chemistry:
- Used as a reactant in the synthesis of various organic compounds, including copolymers and thiazolidin-4-one ring systems .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules such as DL-threo-Droxidopa, a precursor of norepinephrine .
Medicine:
- Investigated for its potential as an apoptosis inducer in human leukemia cells .
- Studied for its cerebral protective effects against ischemia-reperfusion injury .
Industry:
作用機序
3,4-Dihydroxybenzaldehyde-d3 exerts its effects primarily through its interaction with cellular pathways. For instance, it has been shown to reduce cerebral infarct volume and improve neurological function by increasing adenosine triphosphate (ATP) content in brain tissues. This is achieved by mitigating mitochondrial dysfunction and oxidative stress . The compound also inhibits neuronal apoptosis by regulating enzymes such as O-GlcNAc transferase, which is involved in energy metabolism pathways .
類似化合物との比較
3,4-Dihydroxybenzaldehyde: The non-deuterated form, used in similar applications but without the isotope labeling.
2,3-Dihydroxybenzaldehyde: Another isomer with different reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A structurally similar compound with distinct uses in flavoring and fragrance.
Uniqueness: 3,4-Dihydroxybenzaldehyde-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in tracer studies and metabolic research. This labeling allows for precise tracking and analysis in complex biological systems, providing insights that are not possible with non-labeled compounds .
特性
分子式 |
C7H6O3 |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
2,3,6-trideuterio-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i1D,2D,3D |
InChIキー |
IBGBGRVKPALMCQ-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])O)O)[2H] |
正規SMILES |
C1=CC(=C(C=C1C=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)


![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)









